molecular formula C15H19N2+ B3021058 (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine CAS No. 436096-79-6

(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B3021058
CAS No.: 436096-79-6
M. Wt: 227.32 g/mol
InChI Key: HPNYVMFOKBZNMG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is an organic compound that features a benzyl group substituted with an ethyl group at the para position and a pyridin-3-ylmethyl-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzyl chloride with pyridin-3-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives with saturated bonds.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyridin-3-ylmethyl-amine group is particularly important for its binding affinity and specificity. The pathways involved may include signal transduction cascades and metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine
  • (4-Isopropyl-benzyl)-pyridin-3-ylmethyl-amine
  • (4-Phenyl-benzyl)-pyridin-3-ylmethyl-amine

Uniqueness

(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is unique due to the presence of the ethyl group at the para position of the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-13-5-7-14(8-6-13)10-17-12-15-4-3-9-16-11-15/h3-9,11,17H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNYVMFOKBZNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine
Reactant of Route 2
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine
Reactant of Route 3
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine
Reactant of Route 4
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine
Reactant of Route 5
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine
Reactant of Route 6
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.